molecular formula C12H16N2O2 B1459059 (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone CAS No. 1486948-03-1

(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone

Cat. No.: B1459059
CAS No.: 1486948-03-1
M. Wt: 220.27 g/mol
InChI Key: DEJSFCFPWBQIQO-UHFFFAOYSA-N
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Description

(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of an amino group, a methoxy group, and a pyrrolidinyl group attached to a phenyl ring, making it a versatile molecule for chemical modifications and reactions.

Properties

IUPAC Name

(3-amino-5-methoxyphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-7-9(6-10(13)8-11)12(15)14-4-2-3-5-14/h6-8H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJSFCFPWBQIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-methoxybenzaldehyde and pyrrolidine.

    Condensation Reaction: The 3-amino-5-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted phenyl-pyrrolidinyl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, potentially leading to therapeutic effects. The presence of the pyrrolidinyl group enhances binding affinity to enzymes or receptors, which is critical in drug design.

Organic Synthesis

In organic chemistry, (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone acts as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for generating derivatives with specific properties.

Material Science

The compound is also explored in material science for developing novel materials with unique properties like conductivity and fluorescence. Its chemical structure allows for modifications that can tailor the physical and chemical characteristics of materials.

Types of Reactions

This compound can participate in several types of chemical reactions:

  • Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
  • Reduction : The methoxy group can be converted to a hydroxyl group.
  • Substitution : Nucleophilic substitution reactions can occur at the amino and methoxy positions.

Common Reagents

The following reagents are commonly used in reactions involving this compound:

Reaction TypeCommon Reagents
OxidationPotassium permanganate, hydrogen peroxide
ReductionSodium borohydride, lithium aluminum hydride
SubstitutionThionyl chloride, phosphorus tribromide

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameKey Features
(3-Amino-5-methoxyphenyl)methanolLacks the pyrrolidinyl group
(3-Amino-5-methoxyphenyl)acetic acidDifferent functional group on the phenyl
(3-Amino-5-methoxyphenyl)ethanoneSimilar base structure but different reactivity

Uniqueness

The unique presence of the pyrrolidinyl group distinguishes this compound from its analogs by enhancing its stability and reactivity, making it particularly valuable in synthetic applications.

Mechanism of Action

The mechanism of action of (3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone involves its interaction with molecular targets such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, modulating their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-5-methoxyphenyl)methanol
  • (3-Amino-5-methoxyphenyl)acetic acid
  • (3-Amino-5-methoxyphenyl)ethanone

Uniqueness

(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Biological Activity

(3-Amino-5-methoxyphenyl)-pyrrolidin-1-yl-methanone is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an amino group, a methoxy group, and a pyrrolidinyl moiety, which contribute to its biological activity. This article reviews the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that this compound can inhibit tubulin polymerization, a critical process in cancer cell division.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)15Inhibition of microtubule formation
NCI-H460 (Lung)20Disruption of cell cycle progression
A549 (Lung)25Induction of apoptosis through ROS production

These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies targeting microtubule dynamics .

Neuropharmacological Effects

The structural components of this compound imply potential interactions with neurotransmitter systems. Preliminary studies suggest that it may possess neuroprotective properties by modulating neurotransmitter activity.

Neurotransmitter Target Effect
DopamineIncreased release
SerotoninReuptake inhibition
GABAModulation of receptor activity

This modulation could have implications for treating neurodegenerative diseases or mood disorders .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The amino and methoxy groups facilitate interactions with enzyme active sites, potentially inhibiting key enzymes involved in cancer progression.
  • Microtubule Dynamics: By disrupting tubulin polymerization, the compound interferes with mitotic spindle formation, leading to cell cycle arrest.
  • Reactive Oxygen Species (ROS) Production: Induction of oxidative stress has been observed, contributing to apoptosis in cancer cells .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of various pyrrolidine derivatives, this compound was evaluated alongside other compounds. The results demonstrated its superior efficacy in inhibiting tumor growth in vitro compared to control groups.

Study 2: Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological effects of the compound revealed significant alterations in neurotransmitter levels in animal models. The study concluded that the compound could be beneficial for conditions characterized by neurotransmitter imbalances.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.